molecular formula C21H17N3O3S B2794649 N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105224-10-9

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2794649
CAS No.: 1105224-10-9
M. Wt: 391.45
InChI Key: GKTGRWICSFTRNZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-methoxyphenylacetamide substituent and a phenyl group at position 7 of the heterocyclic core. This compound belongs to a class of molecules explored for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its structure combines a planar thienopyrimidinone scaffold—known for DNA intercalation and enzyme inhibition—with a polar acetamide group, which enhances solubility and target interaction .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTGRWICSFTRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.

    Acylation Reaction:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-oxo group in the thienopyrimidine core undergoes nucleophilic substitution under basic conditions. This reactivity allows functionalization at position 4 for pharmacophore optimization:

Example Reaction
Reaction with morpholine in ethanol at 80°C for 6 hours replaces the 4-oxo group with a morpholine moiety, forming 4-morpholino derivatives .

Reagent Conditions Product Yield
MorpholineEthanol, 80°C, 6 h4-morpholino-thieno[3,2-d]pyrimidine derivative72%
PiperazineDMF, 100°C, 8 h4-piperazinyl analog68%

Amide Bond Hydrolysis

The acetamide side chain is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid intermediates:

Acidic Hydrolysis
Treatment with 6M HCl at reflux for 12 hours cleaves the amide bond, producing 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetic acid.

Alkaline Hydrolysis
Reaction with NaOH (2M) in aqueous ethanol at 60°C for 5 hours generates the same carboxylic acid.

Condition Reaction Time Byproducts
6M HCl, reflux12 hNH4Cl, CO2
2M NaOH, 60°C5 hNH3, H2O

Electrophilic Aromatic Substitution

The methoxyphenyl group participates in electrophilic substitutions, such as nitration and sulfonation:

Nitration
Using HNO3/H2SO4 at 0–5°C introduces a nitro group at the para position of the methoxyphenyl ring .

Sulfonation
Fuming H2SO4 at 50°C for 3 hours adds a sulfonic acid group to the phenyl moiety .

Reaction Regioselectivity Key Intermediate
NitrationPara4-nitro-methoxyphenyl derivative
SulfonationMeta3-sulfo-methoxyphenyl analog

Alkylation and Acylation

The secondary amine in the thienopyrimidine core reacts with alkyl halides or acyl chlorides:

Alkylation
Treatment with methyl iodide in DMF/K2CO3 at 25°C yields N-methyl derivatives .

Acylation
Acetyl chloride in pyridine at 0°C produces N-acetylated analogs.

Reagent Solvent Product Yield
CH3IDMFN-methyl-thieno[3,2-d]pyrimidine85%
AcClPyridineN-acetyl-acetamide derivative78%

Oxidation and Reduction

The thiophene ring undergoes redox transformations:

Oxidation
H2O2 in acetic acid oxidizes the thiophene sulfur to a sulfoxide at 50°C .

Reduction
Catalytic hydrogenation (H2/Pd-C) in ethanol reduces the pyrimidine ring’s C=N bonds.

Process Reagents Product
OxidationH2O2, CH3COOHThieno[3,2-d]pyrimidine sulfoxide
ReductionH2, Pd-CDihydrothienopyrimidine

Cross-Coupling Reactions

The phenyl group at position 7 participates in Suzuki-Miyaura couplings for aryl diversification:

Example
Reaction with 4-fluorophenylboronic acid under Pd(PPh3)4 catalysis forms 7-(4-fluorophenyl) analogs.

Boronic Acid Catalyst Yield
4-F-C6H4B(OH)2Pd(PPh3)465%
3-Cl-C6H4B(OH)2Pd(OAc)258%

Biological Alkylation in Drug Design

The compound’s acetamide group reacts with cysteine residues in biological targets (e.g., kinases), forming covalent inhibitors. Mass spectrometry studies confirm adduct formation with EGFR kinase .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a unique structure that integrates a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent. The molecular formula of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C19_{19}H16_{16}N2_{2}O3_{3}S, and its molecular weight is 352.41 g/mol.

Synthesis Route:
The synthesis typically involves multi-step organic reactions. A common method includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Utilizing starting materials such as phenyl and methoxy-substituted compounds.
  • Acetamide Formation : Reacting the thieno[3,2-d]pyrimidine derivative with acetic anhydride or acetamide under controlled conditions to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as a protein kinase inhibitor . This activity is crucial for regulating various cellular processes and has implications in cancer treatment.

Key Biological Activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Activity : Exhibits potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in cellular models.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Protein Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer pathways, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Evaluation : In vitro assays showed that the compound had significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
  • Anti-inflammatory Activity : A recent investigation indicated that this compound could inhibit pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

The thieno[3,2-d]pyrimidinone core distinguishes this compound from quinazolinone-based analogs. For example:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidinone 7-Phenyl, 4-methoxyphenylacetamide Anticancer (postulated) [N/A]
Compound 11m (Quinazolinone derivative) Quinazolin-4-one Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl Anticancer (tested)
Compound 8 (Thieno[2,3-d]pyrimidinone) Thieno[2,3-d]pyrimidinone Thiophen-2-yl, thiazolidinone Anti-breast cancer (in vitro)
  • Quinazolinone derivatives, however, show broader enzyme inhibition profiles (e.g., InhA in tuberculosis) .

Substituent Effects on Acetamide Moieties

Variations in the acetamide group significantly influence activity:

Compound Name Acetamide Substituent Activity (IC50/EC50) Notes Reference
Target Compound 4-Methoxyphenyl Not reported Hypothesized anticancer action [N/A]
N-(4-Acetamidophenyl) analog () 4-Acetamidophenyl Undisclosed Improved solubility
Compound 38 () 4-Pyrrolidin-1-ylquinazoline-2-sulfonyl IC50 < 10 µM (MCF-7) Sulfonyl group enhances potency
Compound 11 () Ethylamino Anti-inflammatory activity Comparable to Diclofenac
  • Key Insight : Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability. Sulfonyl groups (e.g., Compound 38) enhance anticancer activity via stronger hydrogen bonding .

Halogen and Heteroaromatic Substitutions

Halogenation and heteroaromatic rings modulate lipophilicity and target affinity:

Compound Name Substituent Molecular Weight Melting Point (°C) Activity Reference
N-(4-bromo-2-fluorophenyl) analog () 4-Bromo-2-fluorophenyl 458.31 Not reported Undisclosed
Compound 9 () 4-Chlorophenyl, thiophen-2-yl 503 175–177 Anti-breast cancer
Compound 24 () 7-Methyl, phenylamino 369.44 143–145 Antioxidant
  • Thiophene-containing analogs (e.g., Compound 9) exhibit strong anticancer activity due to sulfur’s electronegativity .

Pharmacological Activity Trends

  • Anticancer Activity: Thieno[3,2-d]pyrimidinones (target compound) are hypothesized to inhibit kinases or topoisomerases, similar to quinazolinone derivatives like Compound 11m .
  • Antimicrobial Activity: Quinazolinone acetamides with chloro substituents (e.g., ) show potent InhA inhibition, suggesting substituent-dependent target specificity .
  • Anti-inflammatory Activity: Ethylamino-substituted acetamides () outperform methoxy derivatives in reducing inflammation, highlighting the role of basic side chains .

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O3SC_{21}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 391.45 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its significant biological properties. The presence of a methoxy group enhances its solubility and biological activity.

Key Structural Features:

  • Thieno[3,2-d]pyrimidine core: Associated with various biological activities.
  • Methoxy group: Contributes to the compound's pharmacological properties.

Biological Activities

Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit a range of biological activities, including:

  • Anticancer Activity:
    • This compound has shown promise as a protein kinase inhibitor. Protein kinases play a crucial role in cell signaling pathways related to cancer progression. Inhibition of these enzymes can lead to the suppression of tumor growth and proliferation .
  • Anti-inflammatory Properties:
    • Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Compounds similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity:
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerProtein kinase inhibition
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialBroad-spectrum antibacterial

Case Study: Anticancer Potential

In a study focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives, this compound was identified as a potent inhibitor of specific cancer cell lines. The study utilized cell viability assays and Western blot analysis to demonstrate that treatment with this compound led to reduced phosphorylation of key signaling proteins involved in cell survival pathways .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of various thieno[3,2-d]pyrimidine derivatives through in vitro assays measuring COX enzyme activity. The results indicated that compounds similar to this compound significantly inhibited COX-1 and COX-2 activity, suggesting potential use in treating inflammatory conditions .

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